3-Ethyl-3-hydroxy-pentan-2-one
Description
3-Ethyl-3-hydroxy-pentan-2-one (C₇H₁₂O₂) is a branched ketone-alcohol hybrid characterized by a hydroxyl (-OH) group at the 3-position and a ketone (=O) group at the 2-position of a pentane backbone.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-ethyl-3-hydroxypentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9,5-2)6(3)8/h9H,4-5H2,1-3H3 |
InChI Key |
UBECYTIJBIPMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
3-Ethyl-2,4-pentanedione (CAS: N/A)
- Structure : Contains two ketone groups at positions 2 and 4, with an ethyl substituent at position 3.
- Key Differences : Lacks a hydroxyl group, making it less polar than 3-Ethyl-3-hydroxy-pentan-2-one. The dual ketones enable chelation with metal ions, a property absent in the target compound .
- Applications : Used in coordination chemistry and as a ligand precursor.
2-Methyl-3-pentanone (CAS: 565-69-5)
- Structure: A branched ketone with a methyl group at position 2 and a pentanone backbone.
- Key Differences: No hydroxyl group; simpler branching reduces hydrogen bonding capacity. Likely more volatile due to lower polarity .
- Applications : Solvent or intermediate in fragrance synthesis.
3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS: 105638-31-1)
- Structure : Aromatic dimethoxyphenyl group at position 3, ketone at position 2.
- Key Differences : Aromaticity increases lipophilicity and electronic conjugation, unlike the aliphatic hydroxyl group in the target compound. This structural feature enhances its utility in pharmaceutical intermediates .
3-Ethyl-2-pentene (CAS: N/A)
- Structure : Unsaturated alkene (C=C) at position 2, ethyl substituent at position 3.
- Key Differences : The absence of oxygen functional groups limits its reactivity to addition reactions (e.g., hydrogenation), contrasting with the target’s hydroxyl/ketone-driven reactivity (e.g., oxidation, esterification) .
Physical and Chemical Properties
| Compound | Molecular Formula | Functional Groups | Boiling Point (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | Hydroxyl, ketone | Moderate (~180–200°C) | High (due to -OH) |
| 3-Ethyl-2,4-pentanedione | C₇H₁₀O₂ | Two ketones | Lower (~160–180°C) | Moderate |
| 2-Methyl-3-pentanone | C₆H₁₂O | Single ketone | Low (~140–160°C) | Low |
| 3-Ethyl-2-pentene | C₇H₁₂ | Alkene | Very low (~100–120°C) | Insoluble |
Notes:
- The hydroxyl group in this compound elevates its boiling point and solubility compared to non-hydroxylated analogs like 2-Methyl-3-pentanone .
- Branched hydrocarbons (e.g., 3-Ethyl-2-methylpentane, CAS: 609-26-7) exhibit even lower boiling points due to nonpolarity .
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